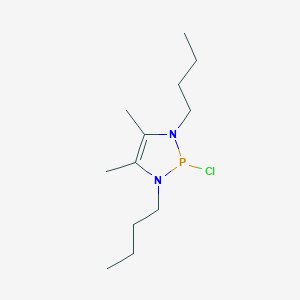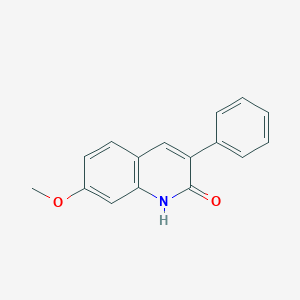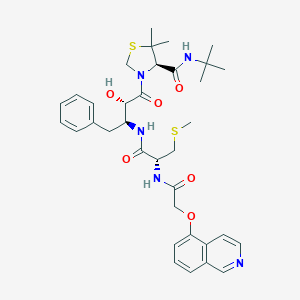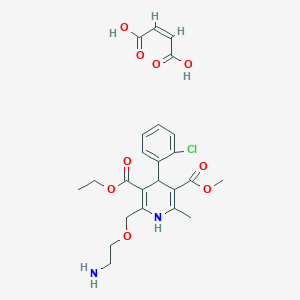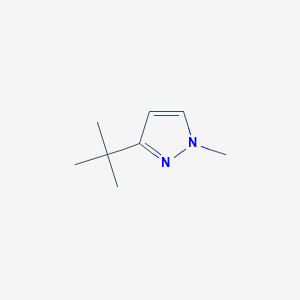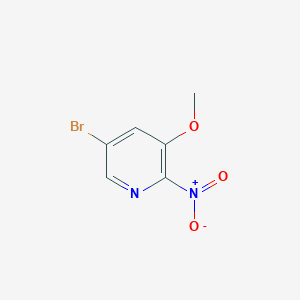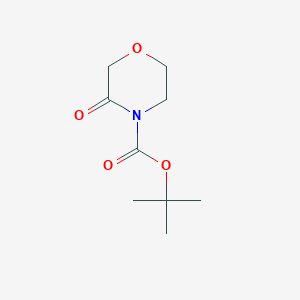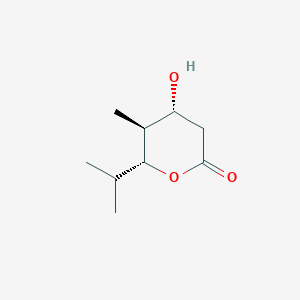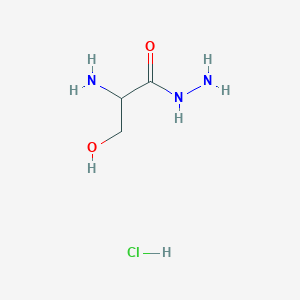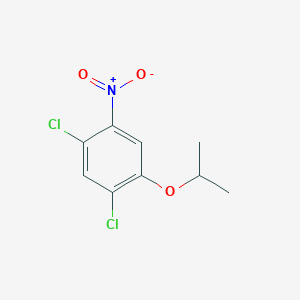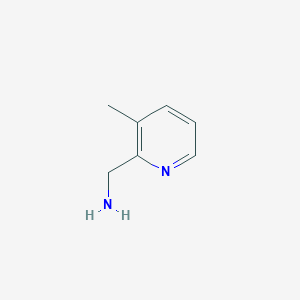
(3-Methylpyridin-2-yl)methanamine
Übersicht
Beschreibung
“(3-Methylpyridin-2-yl)methanamine” is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as “(3-methyl-2-pyridinyl)methanamine” and “2-Aminomethyl-3-methylpyridine” among others .
Synthesis Analysis
The synthesis of pyridin-2-yl-methylamine derivatives involves the reduction of amination of cyanohydrins . The reaction medium can be made basic by the addition of an organic base of the tertiary amine type . The reaction medium is made reducing by the addition of a simple or complex boron hydride, in particular sodium cyanoborohydride .Molecular Structure Analysis
The molecular weight of “this compound” is 122.17 g/mol . The InChI code is “InChI=1S/C7H10N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,5,8H2,1H3” and the InChI key is "QNLAYSBIWHHNIT-UHFFFAOYSA-N" . The canonical SMILES structure is "CC1=C(N=CC=C1)CN" .Chemical Reactions Analysis
“this compound” has been used in the development of potent and selective TRPV3 antagonists featuring a pyridinyl methanol moiety . Systematic optimization of pharmacological, physicochemical, and ADME properties of original lead 5a resulted in identification of a novel and selective TRPV3 antagonist 74a .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 122.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 122.084398327 g/mol and the monoisotopic mass is 122.084398327 g/mol .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
Der Pyrimidin-Rest, der Teil der Kernstruktur dieser Verbindung ist, wurde in der medizinischen Chemie weit verbreitet eingesetzt, um privilegierte Strukturen zu entwickeln. Forscher haben neuartige 2-(Pyridin-2-yl)pyrimidin-Derivate synthetisiert und ihre biologischen Aktivitäten bewertet. Diese Verbindungen weisen potenzielle antifibrotische Wirkungen auf, was sie zu vielversprechenden Kandidaten für die Entwicklung neuer Medikamente macht .
Antifibrotische Aktivität
(3-Methylpyridin-2-yl)methanamine: Derivate wurden an immortalisierten Ratten-Hepatozyten-Sternzellen (HSC-T6) getestet. Unter den untersuchten Verbindungen zeigten Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) potente antifibrotische Aktivitäten. Sie hemmten effektiv die Kollagenexpression und den Hydroxyprolingehalt, was auf ihr Potenzial als antifibrotische Medikamente hindeutet .
Hemmung von Kollagen-Prolyl-4-Hydroxylasen
Kollagen-Prolyl-4-Hydroxylasen spielen eine entscheidende Rolle bei der Kollagensynthese. Von This compound abgeleitete Verbindungen können diese Enzyme hemmen, was die Kollagenproduktion und Fibrose beeinflusst .
Antimikrobielle Eigenschaften
Pyrimidin-Derivate, einschließlich derer, die den Pyridin-Rest enthalten, wurden als antimikrobiell wirksam beschrieben. Weitere Studien könnten die spezifischen antimikrobiellen Wirkungen dieser Verbindung untersuchen .
Antiviren-Anwendungen
Angesichts der vielfältigen biologischen Aktivitäten, die mit Pyrimidin-basierten Verbindungen verbunden sind, ist es sinnvoll zu untersuchen, ob This compound-Derivate antivirale Eigenschaften aufweisen .
Antitumorpotenzial
Pyrimidin-Derivate wurden als potenzielle Antitumormittel untersucht. Die Forschung könnte sich auf die Bewertung der zytotoxischen Wirkungen dieser Verbindung an Krebszelllinien konzentrieren .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by (3-Methylpyridin-2-yl)methanamine are currently unknown. Pyridine derivatives are known to interact with a variety of biochemical pathways, but without specific studies on this compound, it is difficult to predict the exact pathways it may affect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been extensively studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
Given the lack of specific studies on this compound, it is difficult to predict its exact effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
(3-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLAYSBIWHHNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153936-26-6 | |
| Record name | 3-Methyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153936-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-methylpyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

